
Tenofovir Disoproxil Fumarate
Overview
Description
Tenofovir Disoproxil Fumarate (TDF) is a nucleotide reverse transcriptase inhibitor (NRTI) prodrug used to treat HIV-1 infection and chronic hepatitis B virus (HBV). As a prodrug, TDF is hydrolyzed to tenofovir in vivo, which is subsequently phosphorylated to its active metabolite, tenofovir diphosphate. This metabolite inhibits viral replication by competing with endogenous deoxyadenosine triphosphate (dATP) and terminating DNA chain elongation .
Preparation Methods
Synthetic Pathways for Tenofovir Disoproxil Fumarate
Stereoselective Synthesis Using (R)-1,2-Propanediol Derivatives
The synthesis of TDF begins with the stereoselective preparation of intermediates. Patent CN104725423A details a method starting with (R)-1,2-propanediol, which undergoes cyclization with dimethyl carbonate to form (R)-4-methyl-1,3-dioxolan-2-one . This intermediate reacts with tenofovir under controlled conditions to yield the disoproxil ester. Key parameters include:
-
Temperature : 80–90°C for cyclization, ensuring minimal racemization.
-
Catalysts : Sodium methoxide (1.2 g per 33 g diol) enhances reaction efficiency .
-
Yield : 92.1% molar yield for the cyclization step, with 98.7% purity .
This method avoids costly chiral resolutions by leveraging stereochemically pure starting materials, though it requires stringent anhydrous conditions to prevent hydrolysis.
Phase Transfer Catalysis for Alkylation
Patent CN110590842A introduces a phase transfer catalysis (PTC) approach to alkylate tenofovir with chloromethyl isopropyl carbonate (POC). The protocol uses tetrabutylammonium bromide (0.1–0.5 equivalents) and urea or ammonium salts as auxiliaries to suppress byproducts . For example:
-
Solvent : N,N-dimethylacetamide or acetonitrile.
-
Reaction Time : 3 hours at 50–60°C.
-
Yield : 71.6–80.8% with purity up to 99.5% after recrystallization .
The auxiliary agents mitigate side reactions caused by POC degradation, reducing impurities like formaldehyde adducts by >50% compared to earlier methods .
Optimized Three-Step Manufacturing Process
A study in Organic Process Research & Development (2010) outlines a telescoped three-step synthesis:
-
Phosphorylation : Tenofovir reacts with chloromethyl pivalate.
-
Esterification : Using POC with triethylamine in N-methylpyrrolidone (NMP).
Key Improvements :
-
Solvent Exchange Elimination : Telescoping steps 1 and 2 reduced solvent use by 40%.
-
Quaternary Ammonium Additives : Boosted alkylation yield from 65% to 85%.
-
Non-Aqueous Isolation : Minimized decomposition during NMP removal, increasing final purity to 99.8% .
Formulation Strategies for Oral Tablets
Micronization and Granulation Techniques
Patent CN105663077A describes a tablet formulation process emphasizing particle size reduction and granulation:
-
Micronization : Active pharmaceutical ingredient (API) sieved through 100-mesh (149 µm) to enhance dissolution .
-
Granulation : A 60% ethanol suspension of pregelatinized starch (10% w/v) binds API, lactose, and croscarmellose sodium .
-
Drying : Fluidized-bed drying at 45°C preserves API stability .
Table 1: Formulation Composition (Embodiment 1)
Component | Percentage | Function |
---|---|---|
Tenofovir disoproxil | 25% | Active ingredient |
Microcrystalline cellulose | 30% | Binder |
Pregelatinized starch | 20% | Disintegrant |
Croscarmellose sodium | 15% | Superdisintegrant |
Magnesium stearate | 1% | Lubricant |
This formulation achieves a dissolution rate of >85% in 30 minutes (pH 6.8), meeting USP criteria .
Coating and Stability Enhancements
Opadry® coatings (3% w/w) applied via fluidized-bed systems improve moisture resistance, extending shelf life to 24 months at 25°C/60% RH . Accelerated stability studies (40°C/75% RH) show no significant degradation over 6 months .
Critical Process Parameters and Their Impact
Solvent Selection in Synthesis
NMP vs. Acetonitrile :
-
NMP : Higher solubility for tenofovir (86.1 g in 500 mL) but requires rigorous removal due to toxicity .
-
Acetonitrile : Lower toxicity but necessitates longer reaction times (4–5 hours) .
Table 2: Solvent Performance Comparison
Solvent | Yield (%) | Purity (%) | Residual Solvent (ppm) |
---|---|---|---|
NMP | 80.8 | 99.5 | <500 |
Acetonitrile | 71.6 | 98.2 | <300 |
Dimethylacetamide | 75.3 | 99.1 | <700 |
Temperature Control During Alkylation
Exothermic reactions during POC addition necessitate precise temperature control:
Impurity Profiling and Mitigation
Common impurities include:
-
Impurity A : Formaldehyde adduct (m/z 342.1).
-
Impurity B : Isopropyl carbonate hydrolysis product (m/z 288.0) .
Mitigation Strategies :
-
Auxiliary Agents : Urea (1.0 equiv) reduces impurity A by 60% .
-
Crystallization : Isopropanol recrystallization decreases total impurities to <0.5% .
Industrial-Scale Process Economics
Chemical Reactions Analysis
Step 1: Esterification of Tenofovir
Tenofovir (a nucleotide analog) reacts with chloromethyl isopropyl carbonate in the presence of triethylamine to form tenofovir disoproxil. This step is critical for improving oral bioavailability by masking the phosphonic acid group.
Reaction Conditions :
- Temperature: 50–60°C
- Solvent: N-methylpyrrolidone (NMP) or ethyl acetate
- Catalysts: Triethylamine (base)
- Yield: ~85%
Step 2: Salt Formation with Fumaric Acid
The intermediate tenofovir disoproxil is treated with fumaric acid in isopropanol to form the fumarate salt, enhancing stability and crystallinity.
Reaction Conditions :
- Temperature: 55–65°C
- Solvent: Isopropanol (0–5°C for crystallization)
- Molar Ratio: 0.7–0.9 equivalents of fumaric acid per tenofovir disoproxil
- Yield: ~90%
Key Reaction Table :
Step | Reactants | Conditions | Product | Yield |
---|---|---|---|---|
1 | Tenofovir + Chloromethyl isopropyl carbonate | 50–60°C, triethylamine | Tenofovir disoproxil | 85% |
2 | Tenofovir disoproxil + Fumaric acid | 55–65°C, isopropanol | TDF (crystalline salt) | 90% |
Degradation Reactions
TDF undergoes hydrolysis and oxidative degradation under specific conditions:
Hydrolysis Pathways
- Acidic Hydrolysis : Cleavage of the ester bonds generates tenofovir monosoproxil and tenofovir as primary degradation products .
- Alkaline Hydrolysis : Accelerates ester hydrolysis, leading to free tenofovir and isopropyl alcohol .
Oxidative Degradation
Exposure to peroxides (e.g., H₂O₂) introduces an oxygen atom into the TDF structure, forming a +16 Da impurity (m/z 536) .
Degradation Products and Conditions :
Condition | Primary Degradation Products | Mechanism |
---|---|---|
Acidic (pH < 3) | Tenofovir monosoproxil, Tenofovir | Ester hydrolysis |
Alkaline (pH > 9) | Tenofovir, Isopropyl alcohol | Ester hydrolysis |
Oxidative (H₂O₂) | Oxidized TDF (+16 Da) | Radical-mediated oxidation |
Mechanism of Action (Chemical Basis)
TDF is a prodrug metabolized to tenofovir diphosphate , which inhibits viral replication via:
- Competitive Inhibition : Binds HIV-1 reverse transcriptase and HBV polymerase, competing with endogenous dATP .
- Chain Termination : Incorporates into viral DNA, preventing elongation due to lack of a 3′-OH group .
Key Structural Features :
- Phosphonate Group : Mimics natural nucleotides but resists enzymatic cleavage.
- Fumarate Salt : Enhances solubility and stability .
Metabolic Activation Pathway :
Step | Enzyme/Process | Product |
---|---|---|
1 | Esterase-mediated hydrolysis (gut/plasma) | Tenofovir |
2 | Cellular phosphorylation (kinases) | Tenofovir diphosphate |
Key Data :
- Protein Binding : <7.2% in human serum .
- Half-Life : 17 hours (intracellular tenofovir diphosphate) .
Impurity Profiling
Critical impurities identified during synthesis and degradation include:
- Tenofovir monosoproxil (esterification byproduct) .
- Oxidized TDF (m/z 536) .
- S-Isomer (chiral impurity from incomplete stereoselective synthesis) .
Regulatory Limits :
Scientific Research Applications
HIV Treatment
TDF is a cornerstone in antiretroviral therapy (ART) for HIV. It is often used in combination with other antiretrovirals, enhancing the efficacy of treatment regimens. Studies have shown that TDF maintains viral suppression effectively:
- Efficacy : In clinical trials, TDF has demonstrated high rates of virologic suppression, with over 85% of patients achieving undetectable viral loads after 48 weeks of treatment .
- Resistance : TDF has a high genetic barrier to resistance, making it effective even in patients with prior treatment failures .
Chronic Hepatitis B Virus Infection
TDF is also indicated for the treatment of chronic HBV infection. It helps reduce viral load and improve liver function:
- Long-term Efficacy : A study involving patients with HBeAg-negative chronic HBV infection showed that TDF led to significant reductions in HBV DNA levels and improved liver histology over a three-year period .
- Functional Cure : Research indicates that TDF can achieve functional cure (loss of HBsAg) in certain patient populations, particularly those with minimal fibrosis .
Prevention of Vertical Transmission
TDF has been studied for its role in preventing vertical transmission of HBV during pregnancy:
- Safety and Efficacy : A meta-analysis revealed that TDF effectively reduces the risk of transmission from mother to child in cases with high viral loads, demonstrating its safety profile during pregnancy .
Pharmacokinetics and Mechanism of Action
TDF exhibits favorable pharmacokinetics characterized by rapid absorption and extensive distribution throughout the body. Upon administration, it is converted into tenofovir, which then inhibits HBV polymerase and HIV reverse transcriptase, leading to decreased viral replication .
Case Study 1: HIV Treatment Efficacy
A randomized controlled trial assessed the efficacy of TDF combined with emtricitabine and efavirenz in HIV-positive patients. Results showed that after 96 weeks, 93% of patients on this regimen achieved viral suppression compared to 89% on alternative treatments .
Case Study 2: Chronic Hepatitis B Management
In a pilot study involving 50 patients with HBeAb-positive chronic HBV infection treated with TDF for three years, researchers found that 30% achieved HBsAg loss by the end of the study period, indicating potential for functional cure .
Data Tables
Mechanism of Action
Tenofovir disoproxil fumarate is a prodrug that is converted into tenofovir in the body . Tenofovir inhibits the activity of HIV-1 reverse transcriptase and hepatitis B virus reverse transcriptase by competing with the natural substrate deoxyadenosine 5’-triphosphate for incorporation into DNA, causing chain termination . This prevents the viruses from replicating and spreading in the body .
Comparison with Similar Compounds
Chemical and Pharmacokinetic Properties
- Molecular formula : C${19}$H${32}$N$5$O${10}$P
- Molecular weight : 521.46 g/mol
- Solubility: Faintly soluble in water, soluble in methanol, and very slightly soluble in dichloromethane .
- Bioavailability : ~25% when administered orally, necessitating prodrug formulation to enhance absorption .
- Half-life: Intracellular half-life of tenofovir diphosphate is >60 hours, enabling once-daily dosing .
TDF is often co-formulated with antiretrovirals like emtricitabine, efavirenz, and rilpivirine in fixed-dose combinations (e.g., Truvada®, Atripla®) . Analytical methods for TDF quantification in bulk and formulations include HPLC, HPTLC, and UV-spectrophotometry, with validated sensitivity (LOD: 0.015–0.039 µg/mL) and precision (RSD <2%) .
Tenofovir Alafenamide (TAF)
TAF is a newer tenofovir prodrug designed to improve safety while maintaining efficacy.
Key Findings :
- TAF achieves comparable antiviral efficacy to TDF at 1/10th the dose due to enhanced intracellular delivery .
- For HBV vertical transmission prevention, TAF and TDF showed equivalent efficacy (MTCT rate: 0% in both groups), but TAF had fewer renal adverse events (β2-microglobulin increase: TDF 34% vs. TAF 12%) .
Emtricitabine and Lamivudine
Both are cytidine analogs used in combination with TDF for HIV/HBV coinfection.
Key Findings :
- TDF + emtricitabine combinations are preferred over lamivudine due to lower HBV resistance risk .
- In chronic HBV, TDF monotherapy showed superior virologic response vs. lamivudine (89% vs. 51% at 1 year; p <0.001) .
Adefovir Dipivoxil
Parameter | TDF | Adefovir Dipivoxil |
---|---|---|
HBV Efficacy | 97% suppression at 5 years | 21% suppression at 5 years |
Nephrotoxicity | 2–4% | 3–8% |
Resistance | 0.8% at 5 years | 29% at 5 years |
Key Findings :
- TDF is preferred over adefovir for HBV due to higher efficacy and lower resistance .
Biological Activity
Tenofovir disoproxil fumarate (TDF) is an oral prodrug of tenofovir, a nucleotide analogue with significant antiviral activity against retroviruses, particularly HIV-1 and hepatitis B virus (HBV). This article explores the biological activity of TDF, including its pharmacodynamics, clinical efficacy, safety profile, and case studies illustrating its impact in various patient populations.
Tenofovir is converted intracellularly to its active form, tenofovir diphosphate, which functions as a competitive inhibitor of reverse transcriptase. This inhibition prevents the elongation of viral DNA chains, effectively halting viral replication. The mechanism can be summarized as follows:
- Absorption : TDF is absorbed and converted to tenofovir.
- Activation : Tenofovir is phosphorylated to tenofovir diphosphate.
- Inhibition : Tenofovir diphosphate inhibits HIV-1 reverse transcriptase and HBV polymerase.
Pharmacokinetics
TDF exhibits a half-life of approximately 17 hours in serum and over 60 hours intracellularly, allowing for once-daily dosing. Its bioavailability is enhanced when taken with high-fat meals. Importantly, TDF is not a substrate or inhibitor of cytochrome P450 enzymes, minimizing drug-drug interactions .
Clinical Efficacy
TDF has demonstrated potent antiviral efficacy in both clinical trials and real-world settings. Key findings include:
- HIV Treatment : In treatment-experienced patients, TDF has shown significant reductions in viral load and improved CD4 counts. A pivotal trial indicated that TDF was effective in achieving viral suppression in over 80% of patients .
- Chronic Hepatitis B : In patients with chronic hepatitis B, TDF has been shown to achieve sustained virologic responses. A 36-month prospective study confirmed its effectiveness and safety in routine clinical practice .
Table 1: Summary of Clinical Efficacy Data
Study Type | Condition | Patient Population | Efficacy Rate (%) | Duration |
---|---|---|---|---|
Clinical Trial | HIV-1 | Treatment-experienced | >80 | 48 weeks |
Prospective Study | Chronic Hepatitis B | Treatment-naïve & experienced | >90 | 36 months |
Safety Profile
While TDF is generally well-tolerated, it has been associated with renal toxicity and bone density loss in some patients. Monitoring renal function is essential during treatment, especially in those with pre-existing renal impairment. The incidence of nephrotoxicity has been documented but remains relatively low compared to other antiretrovirals .
Case Studies
Several case studies highlight the diverse applications and effects of TDF:
- HIV and Multiple Sclerosis : A case study reported a 34-year-old woman with HIV and relapsing-remitting multiple sclerosis who showed reduced disease activity after switching to TDF from tenofovir alafenamide (TAF). Her MS symptoms improved significantly during TDF therapy .
- Chronic Hepatitis B : A long-term study demonstrated that patients treated with TDF maintained virologic suppression without significant adverse effects over three years, reinforcing its role as a first-line therapy for HBV .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying TDF in bulk drug and combination formulations?
Researchers should employ high-performance liquid chromatography (HPLC) with UV detection for precise quantification, particularly in multi-component formulations like TDF/emtricitabine. Method validation must include specificity, linearity (e.g., 5–50 µg/mL), precision (RSD < 2%), and accuracy (recovery 98–102%). UV-spectrophotometry is suitable for single-component analysis but lacks specificity for combinations. Stability-indicating methods should involve forced degradation studies under acidic, alkaline, oxidative, and thermal conditions .
Q. How should researchers design bioequivalence studies for generic TDF formulations?
Bioequivalence studies must compare test and reference products using a crossover design in healthy volunteers. Key parameters include solubility testing across pH 1.2–6.8, pharmacokinetic metrics (AUC₀–ₜ, Cₘₐₓ), and 90% confidence intervals within 80–125% equivalence ranges. Accelerated stability studies (40°C/75% RH for 6 months) and impurity profiling (e.g., dimer quantification) are critical to ensure equivalence in dissolution and degradation profiles .
Q. What pharmacokinetic parameters should be monitored in special populations (e.g., pregnant women) during TDF trials?
Focus on maternal-fetal pharmacokinetics: measure plasma and cord blood TDF concentrations, renal clearance (eGFR), and protein binding (<1%). Use population pharmacokinetic modeling to account for pregnancy-induced changes in volume of distribution and elimination half-life (~17 hours). Ensure adherence to ethical standards, including informed consent and longitudinal infant monitoring for renal and bone density outcomes .
Q. What in vitro assays are critical for evaluating TDF's antiviral activity against HBV or HIV?
Use primary human hepatocytes or T-cell lines (e.g., MT-4 for HIV) to determine IC₅₀ values. Conduct resistance selection assays by serial passage under suboptimal TDF concentrations. Genotypic analysis (Sanger sequencing) and phenotypic susceptibility testing (e.g., Antivirogram®) are essential to identify mutations (e.g., K65R, M184V) impacting efficacy .
Q. How to design a non-inferiority trial comparing TDF-based regimens with newer antivirals?
Define non-inferiority margins based on historical data (e.g., 10% difference in virologic suppression). Primary endpoints should include HIV RNA <50 copies/mL or HBV DNA <20 IU/mL at Week 48. Stratify randomization by baseline viral load and resistance profiles. Power calculations typically require ≥500 participants to detect a 5% margin with 90% power .
Advanced Research Questions
Q. What methodological considerations are critical when assessing renal toxicity in long-term TDF studies?
Implement prospective cohort designs with matched controls (e.g., non-TDF users). Monitor eGFR, urinary β₂-microglobulin, and proximal tubular dysfunction markers biannually. Adjust for confounders (e.g., diabetes, hypertension) using multivariate Cox regression. Long-term follow-up (>5 years) is necessary to capture delayed nephrotoxicity .
Q. How can synthesis processes for TDF be optimized to minimize impurities like dimers?
Replace chloromethyl isopropyl carbonate with neopentyloxycarbonyl chloride to reduce dimer formation during esterification. Optimize reaction temperatures (74–75°C for 5–6 hours) and purification steps (crystallization with acetone/water). Validate impurity limits (<0.15% for dimeric species) using HPLC-MS .
Q. How do resistance-associated mutations impact TDF efficacy, and what assays are used to assess this?
Mutations (e.g., K65R, L74V) reduce TDF susceptibility by 3–5-fold in phenotypic assays. Use site-directed mutagenesis to introduce mutations into reference strains (e.g., HIV-1HXB2). Correlate fold-changes in EC₅₀ with clinical virologic failure rates in meta-analyses. For HBV, assess rtA194T polymorphism impact via clonal sequencing .
Q. What statistical approaches are used to analyze virologic response data in TDF clinical trials with resistance mutations?
Apply logistic regression to model binary outcomes (virologic success/failure) adjusted for baseline resistance. Use time-to-event analysis (Kaplan-Meier, Cox models) for sustained response. Subgroup analyses should stratify by mutation profiles (e.g., M184V vs. wild-type) with Bonferroni correction for multiple comparisons .
Q. What methodologies are employed in real-world studies to evaluate renal outcomes after switching from TDF to TAF?
Retrospective cohorts with propensity score matching to balance baseline characteristics. Analyze eGFR trajectories using mixed-effects models. Compare slope differences pre- and post-switch. Validate findings with sensitivity analyses (e.g., inverse probability weighting) to address confounding by indication .
Q. How to address discrepancies in TDF efficacy data between randomized trials and real-world observational studies?
Conduct meta-regression to identify adherence rates, comorbidities, and viral subtypes as effect modifiers. Use individual participant data (IPD) meta-analysis to harmonize endpoints. Adjust for time-varying confounders (e.g., ART regimen changes) via marginal structural models .
Q. What are the challenges in ensuring batch-to-batch consistency in TDF manufacturing for clinical trials?
Validate wet granulation and drying steps using near-infrared (NIR) spectroscopy for real-time moisture monitoring. Implement process analytical technology (PAT) to control particle size distribution (D90 < 200 µm). Stability testing must include photodegradation studies (ICH Q1B) and residual solvent analysis (GC-HS) .
Properties
Key on ui mechanism of action |
Like nucleoside reverse transcriptase inhibitors, the antiviral activity of tenofovir depends on intracellular conversion to an active metabolite; however, tenofovir is a nucleotide containing a phosphonate group and the steps and enzymes involved in enzymatic conversion to the active metabolite differ from those involved in the conversion of nucleoside reverse transcriptase inhibitors. Tenofovir is phosphorylated by cellular nucleotide kinases to tenofovir diphosphate; tenofovir diphosphate is a structural analog of deoxyadenosine-5-triphosphate, the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activities of the drug, tenofovir diphosphate appears to compete with deoxyadenosine-5-triphosphate for viral RNA-directed DNA polymerase and for incorporation into viral DNA. Following incorporation of tenofovir diphosphate into the viral DNA chain, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages. Tenofovir disoproxil fumarate, a synthetic antiretroviral agent, is a nucleotide reverse transcriptase inhibitor. Tenofovir disoproxil fumarate is a prodrug and is not active until it undergoes diester hydrolysis in vivo to tenofovir and subsequently is metabolized to the active metabolite (tenofovir diphosphate). Following conversion to the pharmacologically active metabolite, tenofovir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). In vitro studies indicate that tenofovir is active against HIV-1, HIV-2, and hepatitis B virus (HBV); the drug also has some activity against HIV-2. Tenofovir disoproxil fumarate (TDF) is an oral prodrug and acyclic nucleotide analog of adenosine monophosphate that inhibits HIV-1 (HIV) reverse transcriptase. A growing subset of TDF-treated HIV(+) individuals presented with acute renal failure, suggesting tenofovir-associated kidney-specific toxicity. ... Previous studies using an HIV transgenic mouse model (TG) demonstrated specific changes in renal proximal tubular mitochondrial DNA (mtDNA) abundance. Nucleosides are regulated in biological systems via transport and metabolism in cellular compartments. In this study, the role(s) of organic anion transporter type 1 (OAT1) and multidrug-resistant protein type 4 (MRP4) in transport and regulation of tenofovir in proximal tubules were assessed. Renal toxicity was assessed in kidney tissues from OAT1 knockout (KO) or MRP4 KO compared with wild-type (WT, C57BL/6) mice following treatment with TDF (0.11 mg/day), didanosine (ddI, a related adenosine analog, 0.14 mg/day) or vehicle (0.1 M NaOH) daily gavage for 5 weeks. Laser-capture microdissection (LCM) was used to isolate renal proximal tubules for molecular analyses. mtDNA abundance and ultrastructural pathology were analyzed. mtDNA abundance in whole kidneys from both KO and WT was unchanged regardless of treatment. Renal proximal tubular mtDNA abundance from OAT1 KO also remained unchanged, suggesting prevention of TDF toxicity due to loss of tenofovir transport into proximal tubules. In contrast, renal proximal tubules from MRP4 KO exhibited increased mtDNA abundance following TDF treatment compared with WT littermates, suggesting compensation. Renal proximal tubules from TDF-treated WT and MRP4 KO exhibited increased numbers of irregular mitochondria with sparse, fragmented cristae compared with OAT1 KO. Treatment with ddI had a compensatory effect on mtDNA abundance in OAT1 KO but not in MRP4 KO. Both OAT1 and MRP4 have a direct role in transport and efflux of tenofovir, regulating levels of tenofovir in proximal tubules. Disruption of OAT1 activity prevents tenofovir toxicity but loss of MRP4 can lead to increased renal proximal tubular toxicity. These data help to explain mechanisms of human TDF renal toxicity. Tenofovir disoproxil fumarate (tenofovir DF) use has been associated with renal dysfunction and Fanconi syndrome. Tenofovir is taken up into renal tubules by anion transporters where high intracellular drug concentration may induce a functionally relevant depletion of mitochondrial DNA (mtDNA). /The researchers/ investigated if tenofovir may induce renal mtDNA depletion and respiratory chain dysfunction. Rats (n = 8) were gavaged daily with 100 mg x kg(-1) x d(-1) of tenofovir DF or didanosine. Kidneys and livers were examined after 8 weeks of treatment. The tenofovir group had significantly lower body and kidney weights than rats exposed to water or didanosine. Proximal but not distal tubules were of increased diameter and contained small lipid droplets. Tubular mitochondria were enlarged, and their crystal architecture was disrupted. Tenofovir-exposed kidneys contained low mtDNA copy numbers and impaired expression of mtDNA-encoded cytochrome c oxidase (COX) I but not nucleus-encoded COX IV subunits. Histochemistry demonstrated low tubular COX and nicotinamide adenine dinucleotide dehydrogenase (NADH-DH) activities, whereas succinate dehydrogenase activity was preserved. COX activity was preserved in the glomeruli of tenofovir-exposed rats. Didanosine did not elicit renal effects but, unlike tenofovir, depleted mtDNA in liver (by 52%). Tenofovir DF induces an organ-specific nephrotoxicity with mtDNA depletion and dysfunction of mtDNA-encoded respiratory chain subunits. The data do not support nephrotoxicity of didanosine. |
---|---|
CAS No. |
202138-50-9 |
Molecular Formula |
C23H34N5O14P |
Molecular Weight |
635.5 g/mol |
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;but-2-enedioic acid |
InChI |
InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/t14-;/m1./s1 |
InChI Key |
VCMJCVGFSROFHV-PFEQFJNWSA-N |
SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O |
Appearance |
Assay:≥98%A crystalline solid |
Color/Form |
White, fine, powder-like crystals |
melting_point |
113-115 |
Key on ui other cas no. |
202138-50-9 |
Pictograms |
Corrosive; Irritant; Health Hazard |
solubility |
In water, 13.4 mg/mL at 25 °C |
Synonyms |
(R)-9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonomethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine 9-(2-phosphonylmethoxypropyl)adenine, (+-)-isomer 9-(2-Phosphonylmethoxypropyl)adenine, (R)-isomer - T357098 9-(2-phosphonylmethoxypropyl)adenine, (S)-isomer 9-PMPA (tenofovir) Disoproxil Fumarate, Tenofovir Disoproxil, Tenofovir Fumarate, Tenofovir Disoproxil tenofovir tenofovir disoproxil tenofovir disoproxil fumarate Viread |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.